Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

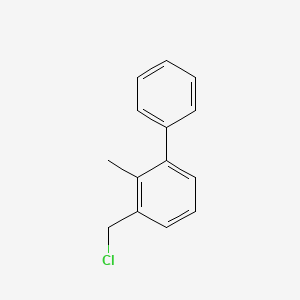

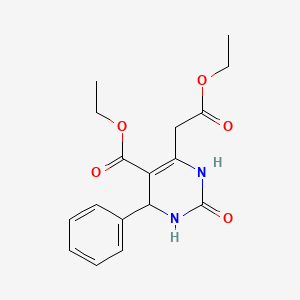

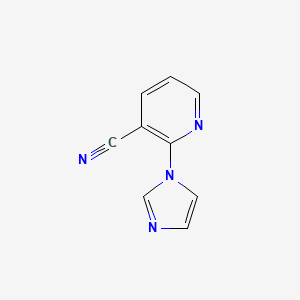

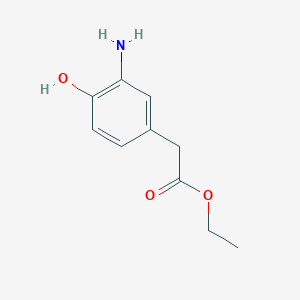

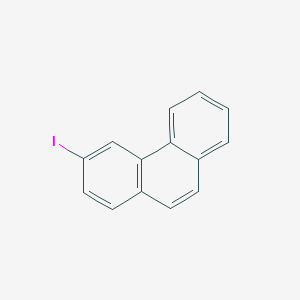

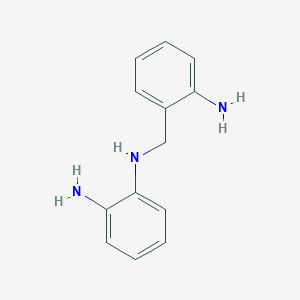

The compound is an ester derivative of a pyrimidine, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethyl ester group and the phenyl group attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an ethyl ester group, and a phenyl group. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. The compound could potentially undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. These groups could influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

Chemical Reactions and Synthesis Pathways

Research has explored the synthesis pathways and chemical reactions involving similar pyrimidine derivatives. A study by Fesenko et al. (2010) demonstrated the effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to products through ring expansion and/or nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010). This study provides insight into the reactivity of pyrimidine derivatives under various conditions.

Antimicrobial Properties

Another research avenue has focused on the antimicrobial properties of pyrimidine derivatives. Shastri and Post (2019) developed a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids by reacting ethyl-1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride, showcasing excellent yields and significant to moderate antimicrobial activity (Shastri & Post, 2019).

Thermodynamic Properties

The thermodynamic properties of pyrimidine derivatives have been analyzed to understand their stability and reactivity. Klachko et al. (2020) investigated the combustion energies, enthalpies of combustion, formation, and phase transition of esters like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing valuable data on their energetic profiles (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Crystal Structure Analysis

The structural analysis of similar compounds offers insights into their molecular configurations and potential intermolecular interactions. The crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate was determined, revealing weak hydrogen bonds and π–π interactions that may stabilize the structure, hinting at the solid-state behavior of such compounds (Filali Baba et al., 2019).

Safety And Hazards

将来の方向性

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

特性

IUPAC Name |

ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-13(20)10-12-14(16(21)24-4-2)15(19-17(22)18-12)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVWDYXXRUSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583085 |

Source

|

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

CAS RN |

938189-69-6 |

Source

|

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)